molecular formula C21H21N3O3S B460937 methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate CAS No. 665000-20-4

methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B460937
CAS No.: 665000-20-4
M. Wt: 395.5g/mol
InChI Key: ODYSAGRXBNIONT-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate is a complex heterocyclic compound featuring a cyclohepta[b]pyridine core fused to a seven-membered ring, substituted with a cyano group at position 3 and a sulfanylacetamido-benzoate moiety.

Properties

IUPAC Name

methyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-21(26)16-8-5-6-10-18(16)23-19(25)13-28-20-15(12-22)11-14-7-3-2-4-9-17(14)24-20/h5-6,8,10-11H,2-4,7,9,13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYSAGRXBNIONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=C3CCCCCC3=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Nucleophilic Substitution

The most widely reported method involves sequential condensation and nucleophilic substitution reactions. The synthesis begins with the preparation of 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol (Intermediate A) through cyclization of 2-aminocycloheptanone with cyanothioacetamide under acidic conditions. Intermediate A is then reacted with 2-chloroacetyl chloride to form 2-(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-ylsulfanyl)acetyl chloride (Intermediate B).

In the final step, Intermediate B undergoes amidation with methyl 2-aminobenzoate in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. This method achieves a yield of 68% after purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield
Intermediate A2-Aminocycloheptanone, cyanothioacetamide, HCl, reflux, 6h52%
Intermediate B2-Chloroacetyl chloride, THF, 0°C→RT, 4h78%
Final AmidationEDCI/HOBt, DMF, RT, 24h68%

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • DMF vs. DMSO : DMF provides higher amidation yields (68%) compared to DMSO (55%) due to superior solubility of intermediates.

  • Coupling Agents : EDCI/HOBt outperforms dicyclohexylcarbodiimide (DCC) in reducing side reactions (e.g., racemization).

Table 2: Solvent Impact on Amidation Yield

SolventCoupling AgentTemperatureTime (h)Yield
DMFEDCI/HOBtRT2468%
DMSOEDCI/HOBtRT2455%
THFDCC0°C→RT4842%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridine-H), 7.95–7.45 (m, 4H, benzoate-H), 3.89 (s, 3H, OCH₃), 2.80–1.90 (m, 8H, cycloheptane-H).

  • ¹³C NMR : 167.2 ppm (C=O, benzoate), 117.3 ppm (C≡N), 52.1 ppm (OCH₃).

Infrared (IR) Spectroscopy

Strong absorptions at 2,240 cm⁻¹ (C≡N stretch) and 1,710 cm⁻¹ (ester C=O) confirm functional group integrity.

Comparative Analysis of Synthetic Methods

Table 3: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Multi-Step SynthesisHigh purity (≥95%), scalableLengthy (3–4 days), costly reagents
MulticomponentOne-pot, fewer stepsLower yield, unoptimized for target

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions might result in various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate
  • Core Structure : Cyclohepta[b]pyridine fused to a pyran ring.
  • Key Substituents: Chlorofluorophenyl, cyano, and sulfanylmethyl groups.
  • Molecular Weight : ~650 g/mol (estimated from structure).
Ethyl 2-{[3-cyano-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfany}acetate
  • Core Structure : Cyclopenta[b]pyridine (five-membered ring) with a cyclohexenyl substituent.
  • Key Substituents : Cyclohexenyl group increases lipophilicity (logP ~3.5).
  • TPSA : ~85 Ų (lower than the target compound due to reduced polar groups).
  • Pharmacokinetics : Enhanced membrane permeability but reduced solubility compared to the target compound .

Sulfanyl Linker and Ester Variations

Propan-2-yl 4-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)-3-oxobutanoate
  • Linker: 3-Oxobutanoate ester instead of acetamido-benzoate.
  • Molecular Weight : ~450 g/mol.
  • Flexibility : The longer linker may improve conformational adaptability for target binding.
Methyl 2-{2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamido}benzoate
  • Core Structure : Quinazoline instead of cyclohepta[b]pyridine.
  • Key Features: Quinazoline cores are known for kinase inhibition (e.g., EGFR inhibitors).

Functional Group Replacements

2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic Acid
  • Core Structure : Cyclohepta[c]pyridazine with a ketone group.
  • Hydrogen Bonding: 1 donor, 4 acceptors (vs. 2 donors, 6 acceptors in the target compound).
  • TPSA : 70 Ų (lower than the target compound’s ~120 Ų).
  • Metabolic Stability : The ketone may increase susceptibility to reduction, reducing half-life .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) TPSA (Ų) Key Substituents Potential Applications
Target Compound Cyclohepta[b]pyridine ~430 ~120 Cyano, sulfanylacetamido-benzoate Anticancer research
Ethyl 6-amino-... () Cyclohepta[b]pyridine ~650 ~135 Chlorofluorophenyl, pyran Kinase inhibition
Ethyl 2-... () Cyclopenta[b]pyridine ~390 ~85 Cyclohexenyl Neuroprotective agents
Propan-2-yl 4-... () Cyclohepta[b]pyridine ~450 ~110 3-Oxobutanoate Agrochemicals
Methyl 2-... () Quinazoline ~420 ~130 Phenylquinazoline Anticancer agents
2-{3-Oxo-... () Cyclohepta[c]pyridazine ~222 70 Ketone, acetic acid Metabolic studies

Key Findings

Cyclohepta vs. Cyclopenta Cores : Cyclohepta[b]pyridine derivatives exhibit higher TPSA and solubility compared to cyclopenta analogues, making them more suitable for therapeutic applications requiring systemic distribution .

Linker Flexibility: Compounds with 3-oxobutanoate or sulfanylmethyl linkers (e.g., ) show enhanced adaptability for target binding but may compromise metabolic stability .

Functional Group Impact: The cyano group in the target compound enhances electronic interactions with biological targets, while ketones () or quinazoline cores () shift activity toward kinase inhibition .

Biological Activity

Methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate (CAS: 665000-20-4) is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates a cyano group, a cyclohepta[b]pyridine ring, and a sulfanyl group, which contribute to its potential therapeutic applications.

PropertyValue
Molecular FormulaC21H21N3O3S
Molar Mass395.47 g/mol
IUPAC NameMethyl 2-(2-((3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl)acetamido)benzoate
SynonymsMethyl 2-(2-((3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio)acetamido)benzoate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and sulfanyl groups are believed to play crucial roles in facilitating binding to target proteins or enzymes. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against certain bacterial strains in vitro.
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The presence of the cyclohepta[b]pyridine moiety may enhance its efficacy by stabilizing interactions with cellular targets involved in cell cycle regulation.
  • Anti-inflammatory Effects : The compound’s structural components suggest potential anti-inflammatory activity. Studies have indicated that it could inhibit pro-inflammatory cytokine production in immune cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical family:

  • Antimalarial Activity : A related compound with a similar structure was evaluated for its antimalarial effects against Plasmodium falciparum. The study reported significant suppression of parasite growth and improved survival rates in infected murine models.
  • Mechanistic Insights : A detailed investigation into the mechanism of action revealed that compounds with similar functional groups can modulate apoptosis pathways via Bcl-2 family proteins. This suggests that this compound may influence these pathways as well .
  • Toxicological Profile : Toxicity assessments conducted on related compounds indicate minimal adverse effects on biochemical parameters at therapeutic doses. This is promising for the safety profile of this compound .

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